3-(4-Ethoxy-benzenesulfonyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxy-benzenesulfonyl)-propionic acid: is an organic compound characterized by the presence of an ethoxy group attached to a benzene ring, which is further connected to a sulfonyl group and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. One common method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride can then undergo further reactions to introduce the ethoxy and propionic acid groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethoxy-benzenesulfonyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-Ethoxy-benzenesulfonyl)-propionic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes and other biomolecules. Research may focus on its effects on cellular processes and its potential as a therapeutic agent.
Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. Studies may investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Industrially, this compound can be used in the production of dyes, polymers, and other materials. Its chemical properties make it suitable for various applications in manufacturing and materials science.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-benzenesulfonyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Benzenesulfonic acid: Lacks the ethoxy and propionic acid groups, making it less versatile for certain applications.
4-Ethoxybenzenesulfonyl chloride: Similar structure but lacks the propionic acid moiety, limiting its reactivity.
Propionic acid: Simple carboxylic acid without the aromatic and sulfonyl groups, resulting in different chemical properties.
Uniqueness: 3-(4-Ethoxy-benzenesulfonyl)-propionic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
3-(4-Ethoxy-benzenesulfonyl)-propionic acid is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a sulfonyl group, which is known to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : 3-(4-ethoxyphenyl)sulfonylpropanoic acid
- Molecular Formula : C₁₁H₁₄O₅S
- CAS Number : 881044-64-0
This compound contains an ethoxy group attached to a benzene ring, linked to a sulfonyl group and a propionic acid moiety. The presence of these functional groups contributes to its reactivity and potential biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group can act as an electrophile, allowing it to react with nucleophilic sites on proteins or other biomolecules. This interaction may modulate the activity of these target molecules, leading to various biological effects such as anti-inflammatory or antimicrobial actions.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that certain sulfonyl derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory conditions.
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Preliminary studies suggest that derivatives with similar sulfonyl structures have shown efficacy against various bacterial strains. This activity could be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings and Case Studies
- In Vitro Studies : A study published in the Chemical and Pharmaceutical Bulletin explored the effects of arylsulfonyl compounds on gastric H+, K+-ATPase activity. The findings indicated that certain sulfonyl derivatives could act as prodrugs, converting into active forms that effectively inhibit gastric acid secretion . While this study did not focus exclusively on this compound, it highlights the potential for similar compounds to exhibit significant biological effects.
- Prodrug Development : Research into prodrug formulations has shown that modifying the sulfonamide group can enhance stability and bioavailability. For example, N-arylsulfonyl benzimidazole derivatives were found to hydrolyze rapidly in plasma, releasing active pharmaceutical ingredients . This principle may apply to this compound, suggesting avenues for developing more effective therapeutic agents.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound | Key Characteristics | Biological Activity |
---|---|---|
Benzenesulfonic Acid | Lacks ethoxy and propionic groups | Limited reactivity |
4-Ethoxybenzenesulfonyl Chloride | Similar structure but lacks propionic acid moiety | Less versatile |
Propionic Acid | Simple carboxylic acid | Different chemical properties |
This compound | Unique combination of functional groups | Potential anti-inflammatory and antimicrobial effects |
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-2-16-9-3-5-10(6-4-9)17(14,15)8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFSESGADXUJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.